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molecular formula C13H14F4O B8491295 1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one CAS No. 849354-20-7

1,1,1-Trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one

Cat. No. B8491295
M. Wt: 262.24 g/mol
InChI Key: UKLYJLHEIOVICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741897B2

Procedure details

A solution of 1,1,1-trifluoro-4-(5-fluoro-2-methylphenyl)-4-methylpentan-2-one (4.88 g, 18.6 mmol) was treated with sodium hydroxide solution (4 M in a mixture of 30% water in ethanol, 40 mL) at room temperature. The mixture was heated to 80° C. for 1 hour. After cooling to room temperature, the mixture was diluted with 100 mL of water and extracted with three 100 mL portions of diethyl ether. The aqueous layer was treated with 150 mL of ethyl acetate and the resulting mixture was treated with 6 M HCl dropwise until the solution had a pH of 2. The phases were separated and the aqueous layer was extracted with three 100 mL portions of ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo to yield 3.92 g of 3-(5-fluoro-2-methylphenyl)-3-methylbutyric acid as an oil, which solidified upon standing and was used without further purification (quantitative yield).
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3](=[O:16])[CH2:4][C:5]([C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[CH3:15])([CH3:7])[CH3:6].[OH-:19].[Na+]>O.C(O)C>[F:14][C:12]1[CH:11]=[CH:10][C:9]([CH3:15])=[C:8]([C:5]([CH3:6])([CH3:7])[CH2:4][C:3]([OH:16])=[O:19])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.88 g
Type
reactant
Smiles
FC(C(CC(C)(C)C1=C(C=CC(=C1)F)C)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with three 100 mL portions of diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with 150 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
the resulting mixture was treated with 6 M HCl dropwise until the solution
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three 100 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(CC(=O)O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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